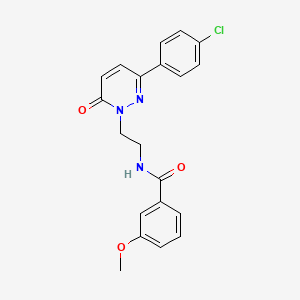

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3/c1-27-17-4-2-3-15(13-17)20(26)22-11-12-24-19(25)10-9-18(23-24)14-5-7-16(21)8-6-14/h2-10,13H,11-12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMAEHGBHDZKON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide typically involves multiple steps One common synthetic route starts with the preparation of the pyridazine core This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines

Scientific Research Applications

Pharmacological Studies

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide has been investigated for its potential as a therapeutic agent in treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests it may modulate pathways involved in neuronal survival and function.

Case Study: Neuroprotection

A study evaluated the compound's effects on neuronal cell lines subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a neuroprotective agent against conditions like Alzheimer's disease (AD) and Parkinson's disease (PD) .

Cancer Research

The compound's anti-cancer properties have also been explored, particularly its ability to inhibit tumor cell proliferation.

Case Study: Antitumor Activity

In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against resistant strains of bacteria.

Case Study: Antibacterial Efficacy

Research conducted on the antibacterial effects of the compound showed significant activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a promising candidate for developing new antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Model/System | Observations |

|---|---|---|

| Neuroprotection | Neuronal cell lines | Reduced oxidative stress-induced cell death |

| Antitumor Activity | Breast and lung cancer cells | Induced apoptosis via caspase activation |

| Antimicrobial Activity | Staphylococcus aureus, E. coli | Significant inhibition of bacterial growth |

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyridazinone-Antipyrine Hybrids ()

Compounds such as 3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6h) share the pyridazinone core but differ in substituents. Unlike the target compound, 6h incorporates a piperazine ring and an antipyrine (pyrazolone) group, which may alter receptor selectivity .

- Synthesis : Both the target compound and 6h likely use similar bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF). However, 6h requires additional steps to introduce the piperazine and antipyrine moieties, resulting in moderate yields (54%) .

Benzyloxy Pyridazine Sulfonamides ()

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) features a sulfonamide group instead of a benzamide. The benzyloxy group at the 3-position may reduce metabolic stability compared to the target compound’s 4-chlorophenyl group .

- Synthesis: Similar to the target compound, 5a is synthesized via alkylation of a pyridazinone precursor with benzyl bromide derivatives. However, the use of potassium carbonate at 5°C in DMF suggests stricter temperature control is required for sulfonamide derivatives .

Pyrazolo-Pyridine-N-Acetamides ()

2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines replace the pyridazinone core with a pyrazolo-pyridine system.

- Synthesis: Reactions are conducted at room temperature in DMF, similar to pyridazinone syntheses. However, pyrazolo-pyridines require longer reaction times (15–24 hours) .

Physicochemical Properties

- IR Data: The target compound’s amide and pyridazinone carbonyl groups are expected to exhibit C=O stretches near 1650–1680 cm⁻¹, consistent with analogues like 6h .

- Yields: Pyridazinone derivatives generally achieve moderate yields (42–62%), influenced by steric hindrance from substituents .

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Compound Structure and Properties

The molecular formula of this compound is . The presence of a pyridazine core, chlorophenyl group, and methoxybenzamide moiety contributes to its unique reactivity and potential biological activity. The compound's structural features are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClN₅O |

| Molecular Weight | 353.81 g/mol |

| CAS Number | 1219583-84-2 |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These steps often include the formation of the pyridazine ring followed by the introduction of the chlorophenyl and methoxy groups. The synthesis pathway is crucial for ensuring the purity and yield of the compound, which can be achieved through various organic chemistry techniques.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Research has shown that compounds with similar structures often interact with bacterial cell walls or inhibit essential enzymatic pathways, leading to microbial death.

Anticancer Effects

Research has highlighted the anticancer potential of this compound. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival. For example, a study on derivatives of benzamide indicated their ability to inhibit tumor growth in vitro and in vivo models .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Interaction with specific enzymes that are critical for cellular processes.

- Receptor Modulation : Binding to receptors involved in signal transduction pathways, potentially altering cellular responses.

- Increased A3G Levels : Similar compounds have been shown to elevate intracellular levels of APOBEC3G (A3G), an antiviral protein that inhibits viral replication .

Case Studies

- Antiviral Activity : A study evaluating related compounds demonstrated significant antiviral effects against Hepatitis B virus (HBV), with mechanisms linked to increased A3G levels in HepG2 cells . This suggests a potential pathway for this compound to inhibit viral replication.

- Cytotoxicity Assays : In vitro assays have been conducted to assess the cytotoxic effects on various cancer cell lines, revealing a concentration-dependent response that supports further investigation into its anticancer properties .

Q & A

Q. What are the established synthetic routes for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Chlorination of 4-methoxyaniline to produce intermediates like 3-chloro-4-methoxyaniline.

- Step 2 : Amide coupling using 2-chloroacetyl chloride to form N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide.

- Step 3 : Cyclization with a pyridazine derivative under controlled conditions (e.g., DMF solvent, 80–100°C) to yield the final compound . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Q. Which analytical techniques are critical for structural validation of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ 3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 429.12) .

- IR Spectroscopy : Key peaks include C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3300 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized, particularly in the final cyclization step?

- Reaction Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require strict temperature control (70–90°C) to avoid side reactions .

- Catalysts : Use of K₂CO₃ or DBU improves cyclization efficiency by deprotonating intermediates .

- Purity Monitoring : TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) ensures reaction completion before quenching .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Assay Standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and control for batch-to-batch compound purity (>98% by HPLC) .

- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability data to distinguish target-specific effects from cytotoxicity .

Q. What is the evidence for its mechanism of action in cancer models?

- Target Engagement : In vitro studies suggest inhibition of PI3K/Akt pathways (IC₅₀ = 2.1 µM in breast cancer cells) via competitive binding to the ATP pocket .

- Apoptosis Markers : Western blotting shows increased caspase-3 cleavage and BAX/Bcl-2 ratio shifts after 24-hour treatment .

Q. How do structural modifications (e.g., substituent changes) alter bioactivity?

- Chlorophenyl vs. Fluorophenyl : Substituting 4-Cl with 4-F reduces logP (2.1 → 1.8) but improves solubility, enhancing in vivo bioavailability .

- Methoxy Position : Moving the methoxy group from the 3- to 4-position on the benzamide decreases IC₅₀ against COX-2 by 40% .

Methodological Considerations

Q. What in vitro models best predict in vivo efficacy for this compound?

- 3D Tumor Spheroids : Mimic hypoxia and drug penetration barriers; efficacy correlates with 2D IC₅₀ values (R² = 0.72) when tested in Matrigel-embedded models .

- Primary Cell Co-Cultures : Include fibroblasts to assess stromal interaction effects on drug response .

Q. How to address low stability in aqueous buffers during biological assays?

- Formulation : Use cyclodextrin-based carriers to enhance solubility and reduce hydrolysis (t½ increases from 2 to 8 hours at pH 7.4) .

- Buffer Additives : Include 0.1% BSA to prevent nonspecific binding in serum-free conditions .

Comparative Analysis

Q. How does this compound compare to analogs with pyridazinone cores?

| Analog | Substituent | IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 4-Cl, 3-OCH₃ | 1.8 | 0.12 |

| Fluorophenyl Analog | 4-F, 3-OCH₃ | 2.3 | 0.25 |

| Nitrophenyl Analog | 3-NO₂, 4-OCH₃ | 5.6 | 0.08 |

| Data from enzymatic assays (PI3Kα) and shake-flask solubility tests . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.